1-(4-Nitrophenyl)guanidine nitrate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

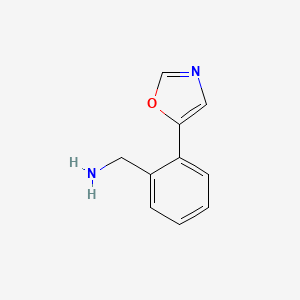

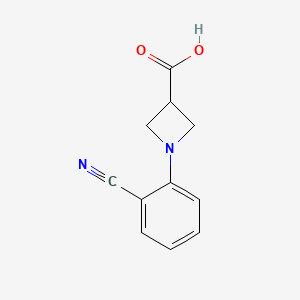

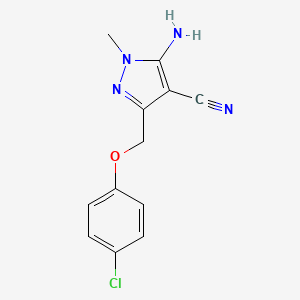

1-(4-Nitrophenyl)guanidine nitrate is a chemical compound with the molecular formula C7H9N5O5 . It has a molecular weight of 243.18 . This compound is used for research purposes .

Molecular Structure Analysis

The molecular structure of 1-(4-Nitrophenyl)guanidine nitrate consists of 7 carbon atoms, 9 hydrogen atoms, 5 nitrogen atoms, and 5 oxygen atoms . The exact structure is not provided in the available resources.

Physical And Chemical Properties Analysis

1-(4-Nitrophenyl)guanidine nitrate is a solid compound . The specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources.

Wissenschaftliche Forschungsanwendungen

Organocatalysis

“N-(4-Nitrophenyl)guanidine nitrate” serves as a valuable scaffold in organocatalysis due to the guanidine functionality’s ability to form hydrogen bonds and its high basicity . This compound can act as an organocatalyst in various chemical reactions, facilitating the transformation of substrates into products with high efficiency and selectivity.

Synthesis of Heterocycles

The guanidine group is a key precursor in the synthesis of heterocyclic compounds, which are essential in pharmaceuticals and agrochemicals . Researchers utilize “N-(4-Nitrophenyl)guanidine nitrate” to construct diverse heterocyclic structures, exploring its reactivity under different conditions to yield novel compounds.

Pharmaceuticals Development

Guanidines, including “N-(4-Nitrophenyl)guanidine nitrate”, play crucial roles in the development of pharmaceuticals . They are involved in the synthesis of compounds with a wide range of biological activities, such as kinase inhibitors and adrenoceptor antagonists, which are vital in treating various diseases .

DNA Interaction Studies

This compound’s guanidine moiety can interact with DNA, particularly binding to the minor groove . This interaction is significant for understanding the mechanisms of gene regulation and for the development of therapeutic agents that target specific DNA sequences.

Biochemical Process Studies

“N-(4-Nitrophenyl)guanidine nitrate” is used in biochemical studies to investigate the role of guanidine groups in natural products and biochemical processes . Its ability to mimic natural guanidine-containing compounds allows researchers to dissect and understand complex biological functions.

Pyrotechnics and Gas Generators

Outside of direct scientific research, “N-(4-Nitrophenyl)guanidine nitrate” finds application as a precursor for nitroguanidine, which is a fuel used in pyrotechnics and gas generators . Its energetic properties make it suitable for these applications, where controlled energy release is required.

Safety and Hazards

1-(4-Nitrophenyl)guanidine nitrate is a research chemical and should be handled with appropriate safety measures . Guanidine nitrate, a related compound, is known to be a hazardous substance, being an explosive and containing an oxidant (nitrate). It is also harmful to the eyes, skin, and respiratory tract .

Zukünftige Richtungen

The degradation of guanidine nitrate upon exposure to nitrogen oxide gases has been studied, which could have implications for the stability and use of 1-(4-Nitrophenyl)guanidine nitrate . Additionally, the development of new synthetic methods for guanidines, such as the one-pot synthesis approach, could open up new possibilities for the synthesis and use of 1-(4-Nitrophenyl)guanidine nitrate .

Wirkmechanismus

Target of Action

Guanidines, in general, play key roles in various biological functions . They are a privileged structure in many natural products, biochemical processes, and pharmaceuticals .

Mode of Action

For instance, they serve as valuable scaffolds in organocatalysis and precursors for the synthesis of heterocycles .

Biochemical Pathways

Guanidines are known to be involved in a variety of biochemical processes .

Pharmacokinetics

The compound’s molecular weight is 24318 , which could influence its bioavailability.

Result of Action

Guanidines, in general, play key roles in various biological functions .

Action Environment

A study has shown that guanidine nitrate can degrade upon exposure to nitrogen oxide gases in a humid environment .

Eigenschaften

IUPAC Name |

nitric acid;2-(4-nitrophenyl)guanidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4O2.HNO3/c8-7(9)10-5-1-3-6(4-2-5)11(12)13;2-1(3)4/h1-4H,(H4,8,9,10);(H,2,3,4) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REOYYGKJQOLCPZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N=C(N)N)[N+](=O)[O-].[N+](=O)(O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N5O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Nitrophenyl)guanidine nitrate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4'-Hydroxy-N-methyl-[1,1'-biphenyl]-3-carboxamide](/img/structure/B595783.png)

![5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidin-4(4aH)-one](/img/structure/B595785.png)